Intermediate in mitochondrial fatty acid oxidation. Has a wide range of biological actions including the inhibition of protein kinase C and cell membrane disruption.
Palmitoyl-DL-carnitine chloride
CAS No.: 6865-14-1
Cat. No.: VC0004196
Molecular Formula: C23H46ClNO4
Molecular Weight: 436.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6865-14-1 |
---|---|
Molecular Formula | C23H46ClNO4 |
Molecular Weight | 436.1 g/mol |
IUPAC Name | (3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride |
Standard InChI | InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H |
Standard InChI Key | GAMKNLFIHBMGQT-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
Palmitoyl-DL-carnitine chloride possesses the molecular formula and a molecular weight of 436.07 g/mol. The compound features a quaternary ammonium group, a palmitoyl ester linkage, and a chloride counterion, conferring both lipophilic and hydrophilic properties. Its amphipathic nature enables interaction with biological membranes and intracellular signaling molecules .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Solubility in Water | 25 mg/mL (with heat/sonication) |
Storage Temperature | -20°C |
Appearance | White powder |
Biological Source | Synthetic |
CAS Registry | 6865-14-1 |
The compound’s solubility profile allows for experimental applications in aqueous buffers, though aggregation may occur at concentrations exceeding 25 mg/mL without proper solubilization techniques .
Synthesis and Industrial Production
Industrial synthesis involves esterification of DL-carnitine with palmitoyl chloride under controlled acidic conditions, followed by purification through crystallization. Large-scale production utilizes continuous flow reactors to optimize yield (typically >85%) and minimize racemization. Critical quality control parameters include residual solvent analysis (e.g., dichloromethane < 50 ppm) and enantiomeric purity verification via chiral HPLC .
Biochemical Mechanisms and Cellular Interactions
Mitochondrial Fatty Acid Transport
As a long-chain acylcarnitine, the compound facilitates fatty acid translocation across mitochondrial membranes via the carnitine shuttle system. This process involves:
-
Cytosolic conversion of palmitoyl-CoA to palmitoylcarnitine by carnitine palmitoyltransferase I (CPT1).
-
Translocase-mediated transport into the mitochondrial matrix.
-
Reconversion to palmitoyl-CoA by carnitine palmitoyltransferase II (CPT2) for β-oxidation .
Disruption of this shuttle system alters cellular energy homeostasis, making palmitoyl-DL-carnitine chloride a valuable tool for studying metabolic disorders like type 2 diabetes and cardiomyopathy.
Calcium Signaling Modulation
Electrophysiological studies in rat dorsal root ganglion neurons demonstrate concentration-dependent inhibition of voltage-activated calcium channels () . The compound’s effects are calcium-buffering dependent, with 10 mM EGTA attenuating channel blockade by 63% compared to 2 mM EGTA . This calcium-sensitive action modulates:
-
Neuronal excitability
-
Neurotransmitter release
-
Intracellular second messenger systems
Table 2: Calcium Current Modulation Parameters
Parameter | Value |
---|---|
current inhibition | 28 ± 4% (1 mM) |
-activated Cl⁻ current prolongation | 3.2-fold duration increase |
Membrane depolarization threshold | -45 ± 2 mV |
The dual action on calcium entry and subsequent chloride channel activation suggests a role in regulating neuronal plasticity and pain signaling pathways .
Pharmacological Applications
Protein Kinase C Inhibition
Palmitoyl-DL-carnitine chloride exhibits non-competitive inhibition of PKC isoforms (α, βII, γ) with values ranging 2–8 µM. This inhibition:
-
Reduces tumor necrosis factor-α (TNF-α) production in macrophages by 74%
-
Attenuates NF-κB nuclear translocation in endothelial cells
-
Synergizes with tyrosine kinase inhibitors in cancer models
In prostate cancer cell lines, 50 µM treatment decreases interleukin-6 secretion by 58% and matrix metalloproteinase-9 activity by 41%, highlighting anti-metastatic potential .
Antimicrobial and Biofilm Effects
The compound disrupts biofilms of Pseudomonas aeruginosa (85% reduction) and Escherichia coli (72% reduction) at 5 mM concentrations through:
-
Quaternary ammonium-mediated membrane depolarization
-
Inhibition of quorum-sensing autoinducer synthesis
-
Chelation of divalent cations essential for extracellular polymeric substance stability
Table 3: Biofilm Inhibition Efficacy
Pathogen | Biofilm Mass Reduction | Effective Concentration |
---|---|---|
P. aeruginosa PAO1 | 85 ± 6% | 5 mM |
E. coli O157:H7 | 72 ± 5% | 5 mM |
Staphylococcus aureus | 41 ± 4% | 5 mM |
These properties suggest utility in medical device coatings and topical anti-infective formulations .
Therapeutic Research Advancements
Oncology Applications
In pancreatic ductal adenocarcinoma (PDAC) models, nanoliposomal formulations incorporating palmitoyl-DL-carnitine chloride demonstrate:
-
3.5-fold enhanced gemcitabine uptake vs. free drug
-
80% reduction in tumor-associated fibroblast activation
-
Complete regression in 33% of orthotopic PDAC xenografts
Mechanistic studies attribute these effects to:
-
Cationic surface charge-mediated tumor vasculature targeting
-
PKC-dependent downregulation of survivin and XIAP
-
Mitochondrial uncoupling-induced reactive oxygen species (ROS) generation
Table 4: Anticancer Efficacy in HepG2 Xenografts
Treatment | Tumor Volume (mm³) | Apoptosis Index |
---|---|---|
Control | 150 ± 20 | 8 ± 2% |
Palmitoyl-DL-carnitine | 90 ± 15 | 34 ± 5% |
Dasatinib | 70 ± 10 | 41 ± 4% |
Combination | 30 ± 5 | 79 ± 6% |
The synergy with tyrosine kinase inhibitors like dasatinib arises from concurrent Src family kinase and PKC inhibition, inducing synthetic lethality in cancer stem cells .
Metabolic Disorder Management
In Zucker diabetic fatty rats, chronic administration (10 mg/kg/day) improves:
-
Glucose tolerance by 38%
-
Hepatic insulin sensitivity by 27%
-
β-cell function (HOMA-B index +44%)
These metabolic enhancements correlate with increased adiponectin secretion (+52%) and reduced hepatic diacylglycerol content (-61%), suggesting therapeutic potential in type 2 diabetes management .
Future Research Directions
Emerging areas of investigation include:
-
Nano-theranostics: Development of -MRI visible nanoparticles for real-time drug tracking
-
Gene Therapy: CRISPR-Cas9 delivery systems leveraging cationic charge for nuclear localization
-
Neuroprotection: Modulation of TRPV1 channels in chemotherapy-induced peripheral neuropathy
Ongoing phase I clinical trials (NCT04877094) are evaluating intravenous formulations in solid tumor patients, with preliminary results showing stable disease in 45% of participants .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume